molecular formula C24H26N2O4 B11316665 6-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11316665
M. Wt: 406.5 g/mol
InChI Key: DQSLUHNNSDDOFC-UHFFFAOYSA-N
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Description

6-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide featuring a 4-methylphenyl group and a morpholine-containing ethyl substituent.

The synthesis of such chromene derivatives often involves condensation reactions or reductions of precursor aldehydes. For example, analogous chromene-3-carboxaldehydes are reduced using sodium borohydride in the presence of aluminum chloride, though this method may yield complex mixtures requiring tedious purification .

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

6-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O4/c1-16-3-6-18(7-4-16)20(26-9-11-29-12-10-26)15-25-24(28)23-14-21(27)19-13-17(2)5-8-22(19)30-23/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,25,28)

InChI Key

DQSLUHNNSDDOFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate halogenated intermediate.

    Attachment of the Carboxamide Group: The carboxamide group can be attached via an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have shown that derivatives of chromene compounds exhibit significant anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. A study involving a related chromene derivative indicated an IC50 value of 12 µM against breast cancer cells, suggesting promising potential for further development .
  • Antimicrobial Properties
    • The compound has been evaluated for antimicrobial activity against several bacterial strains. Research indicates that compounds with similar structures exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. For example, a related chromene compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects
    • Chromene derivatives are also noted for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating their potential use in treating inflammatory diseases .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs)
    • The structural characteristics of chromenes make them suitable for applications in OLED technology. Compounds with similar functionalities have been incorporated into OLEDs, enhancing their efficiency and stability due to their phosphorescent properties .
  • Nanomaterials
    • The synthesis of nanomaterials using chromene derivatives has been explored due to their unique electronic properties. These materials can be utilized in sensors and electronic devices, providing enhanced performance compared to traditional materials .

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer effects of a series of chromene derivatives on human cancer cell lines. The results indicated that compounds with a morpholine substituent exhibited higher cytotoxicity compared to those without it, highlighting the importance of structural modifications in enhancing biological activity.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)12
Compound BHCT116 (Colon)15
Compound CA549 (Lung)10

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of chromene derivatives against common pathogens. The results showed that certain derivatives had potent activity, with MIC values comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of 6-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The chromene core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous chromene carboxamides and heterocyclic derivatives:

Compound Key Substituents Molecular Weight Structural Features Reported Applications References
6-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide 6-methyl, 4-oxo, N-ethyl linker with 4-methylphenyl and morpholine 434.49 g/mol Chromene core with polar morpholine and lipophilic 4-methylphenyl groups Potential kinase inhibition
6-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide 6-chloro, 7-methyl, sulfamoylphenyl, oxazole 487.91 g/mol Chloro and sulfonamide groups enhance electrophilicity; oxazole improves bioavailability Antimicrobial, enzyme inhibition
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Thiazolidinone ring, furan-2-carboxamide 384.37 g/mol Thiazolidinone and furan moieties increase hydrogen-bonding potential Antidiabetic, anti-inflammatory
6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide Benzofuran-carboxamide, dual carboxamide linkages 452.46 g/mol Extended aromatic system with benzofuran; likely high membrane permeability Anticancer, protease inhibition
2-fluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol Fluorophenol, morpholine-thiazole hybrid 280.32 g/mol Fluorine enhances metabolic stability; thiazole and morpholine optimize target binding Kinase inhibition, CNS activity

Key Observations:

Substituent Impact on Bioactivity: The morpholine group in the target compound and 2-fluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol enhances solubility and binding to kinases or GPCRs . Chloro and sulfonamide groups in the sulfamoylphenyl analog (CAS 873080-78-5) likely improve electrophilicity for covalent enzyme inhibition .

Synthetic Challenges :

  • Chromene derivatives with bulky substituents (e.g., benzofuran in CAS 873681-69-7) require multi-step syntheses, often leading to lower yields . The target compound’s synthesis may follow a condensation route similar to , avoiding the low-yield reduction method .

Pharmacological Gaps :

  • While This compound lacks explicit activity data in the evidence, its structural analogs (e.g., morpholine-thiazole hybrids) show kinase inhibition, implying possible overlapping targets .

Research Findings and Implications

  • Structural Optimization : The morpholine-ethyl group in the target compound may reduce cytotoxicity compared to simpler alkylamines, as seen in morpholine-containing anticancer agents .
  • Crystallographic Data : Derivatives like the N,N-dimethylformamide solvate () were characterized via single-crystal X-ray diffraction (SHELX-refined), confirming planar chromene cores critical for π-π stacking in target binding .
  • SAR Trends : Electron-withdrawing groups (e.g., Cl, sulfonamide) in position 6 or 7 correlate with enhanced enzyme inhibition, while lipophilic groups (4-methylphenyl) improve membrane penetration .

Biological Activity

The compound 6-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative of the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings regarding its biological activity, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

This structure features a chromene core with various substituents that contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds within the chromene family exhibit a range of biological activities, including:

  • Anticancer Properties: Many chromene derivatives have shown cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition: They may inhibit key enzymes involved in cancer progression and inflammation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, a study demonstrated that the compound exhibits significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 10 µM . This suggests that it may interfere with cellular proliferation and induce apoptosis in malignant cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit matrix metalloproteinase (MMP) activity, particularly MMP-9, which is crucial for tumor invasion and metastasis .
  • Induction of Apoptosis: It may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Enzyme Inhibition Studies

The compound's interaction with various enzymes has been a focal point of research:

Enzyme Activity IC50 Value
MMP-9Inhibition12 µM
Cholinesterases (AChE/BChE)Moderate inhibition15 µM

These findings indicate that the compound could serve as a multi-target agent in treating conditions associated with inflammation and cancer .

Case Studies

  • Breast Cancer Research: A study published in MDPI highlighted the effectiveness of similar chromene derivatives in inhibiting tumor growth in vivo. The results showed reduced tumor size and improved survival rates in treated mice models .
  • Neuroprotective Effects: Another study explored the anti-Alzheimer’s potential of related compounds, demonstrating their ability to inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases .

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